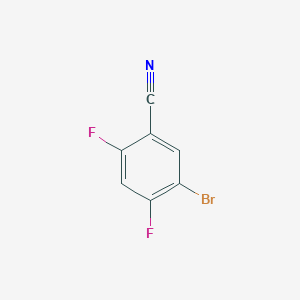

5-Bromo-2,4-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQMPZRISKJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzonitrile

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of bromine and fluorine atoms, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, ensuring purity, optimizing reaction conditions, and enabling robust analytical characterization.

This guide provides a detailed examination of the core physical properties of this compound, moving beyond simple data points to explain the causality behind experimental choices and methodologies. It is designed to serve as a practical, field-proven resource for scientists engaged in its use.

Core Physicochemical Properties

A summary of the fundamental physicochemical data for this compound is presented below. It is critical to distinguish between computationally predicted values and those determined through empirical measurement. As of this writing, several key physical properties have not been experimentally reported in publicly accessible literature, necessitating reliance on high-quality computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1260879-25-1 | [1][2][4] |

| Molecular Formula | C₇H₂BrF₂N | [1][2][3] |

| Molecular Weight | 218.00 g/mol | [1][2][3] |

| Physical State | Solid (Expected) | Inferred |

| Boiling Point | 216.4 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Melting Point | Not available | [4] |

| Water Solubility | Not available | [4] |

Section 1: Thermal Properties - Melting Point and Stability

The thermal behavior of a compound is paramount, dictating the conditions for its storage, handling, and use in chemical reactions. For a crystalline solid, the melting point is a primary indicator of purity.

Rationale for Method Selection: Differential Scanning Calorimetry (DSC)

While the traditional capillary method for melting point determination is useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy, reproducibility, and a wealth of additional information, including heat of fusion and the detection of polymorphic transitions. For a key intermediate in drug development, where lot-to-lot consistency is crucial, the quantitative data from DSC is the industry standard. The protocol below outlines a self-validating system for obtaining a precise melting endotherm.

Experimental Protocol: Melting Point Determination via DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). This step is non-negotiable for ensuring data trustworthiness.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation, a common issue with aromatic compounds.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. A nitrogen purge gas (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion (ΔHfus). A sharp, single endotherm is indicative of a high-purity sample.

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point and Thermal Stability

The predicted boiling point of 216.4 °C suggests the compound is relatively non-volatile.[1][2] However, for high-melting solids, experimental determination of the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition. A more relevant and authoritative technique is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, providing a precise decomposition temperature.

Section 2: Solubility Profile

A compound's solubility is a critical parameter that governs its utility in nearly every application, from selecting a reaction solvent to designing a crystallization process for purification or developing a formulation.

Rationale for Comprehensive Solubility Screening

Predicting solubility is notoriously difficult. Therefore, an empirical, systematic approach is required. The chosen solvents should span a range of polarities and functionalities relevant to organic synthesis and pharmaceutical processing. The kinetic solubility method provides a rapid and resource-efficient means to classify solubility.

Experimental Protocol: Kinetic Solubility Assessment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a universal solvent like Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).

-

Solvent Plate Preparation: Dispense 198 µL of various test solvents into the wells of a 96-well microplate. Include solvents such as water, methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran (THF).

-

Assay Execution:

-

Add 2 µL of the DMSO stock solution to each well, resulting in a 100-fold dilution and a final concentration of 200 µM.

-

Seal the plate and shake vigorously for 2 hours at room temperature to allow the system to reach equilibrium.

-

-

Precipitation Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering. Wells with significant precipitation will show high scattering signals.

-

Solubility Classification:

-

Soluble: No detectable precipitation.

-

Slightly Soluble: Moderate precipitation.

-

Insoluble: Heavy precipitation.

-

Visualization: Solubility Screening Workflow

Caption: Kinetic Solubility Screening Workflow.

Section 3: Spectroscopic and Structural Confirmation

Spectroscopic analysis provides the unambiguous structural "fingerprint" of a molecule. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity.

Rationale for a Multi-Spectroscopic Approach

No single technique provides a complete picture.

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the C-H and C-F framework and connectivity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Expected Spectral Features

-

¹H NMR (in CDCl₃): The molecule has two aromatic protons. One will appear as a doublet coupled to a fluorine atom, and the other as a doublet of doublets, coupled to both fluorine atoms. Their exact chemical shifts would require experimental determination but are expected in the 7.0-8.0 ppm range.

-

¹³C NMR (in CDCl₃): Expect 7 distinct signals for the 7 carbon atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the carbon bonded to bromine (C-Br) will be shifted upfield relative to the other aromatic carbons.

-

¹⁹F NMR (in CDCl₃): Two distinct signals are expected, one for each fluorine atom. They will appear as doublets due to coupling to each other and will exhibit further coupling to adjacent protons.

-

FTIR (ATR): Key vibrational bands are expected for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands around 1400-1600 cm⁻¹.

-

Mass Spectrometry (EI or ESI): The spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass measurement should align with the calculated exact mass of 216.93387 Da.[3]

Visualization: Analytical Workflow for Structural Confirmation

References

5-Bromo-2,4-difluorobenzonitrile chemical structure and CAS number

An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzonitrile: A Strategic Intermediate in Chemical Synthesis

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and two fluorine atoms—offers a versatile platform for molecular elaboration.[1][2] The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical manufacturing.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and identifying characteristics.

CAS Number: 1260879-25-1[1][3][4][5][6]

Molecular Formula: C₇H₂BrF₂N[1][4][5]

Synonyms: 2,4-Difluoro-5-bromobenzonitrile[2]

The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, which defines its classification as a benzonitrile. The positions of the substituents are key to its reactivity: two fluorine atoms at positions 2 and 4, and a bromine atom at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of key computed and predicted properties for this compound.

| Property | Value | Source |

| Molecular Weight | 218.00 g/mol | [1][4][5] |

| Boiling Point (Predicted) | 216.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [1] |

| XLogP3 (Lipophilicity) | 2.5 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

| SMILES | N#CC1=CC(=C(F)C=C1F)Br | [3] |

| InChI Key | UXQMPZRISKJUCZ-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the electrophilic bromination of 2,4-difluorobenzonitrile. This process is notable for its efficiency and high yield.[7]

Core Rationale: The synthesis leverages the directing effects of the substituents on the aromatic ring. The fluorine and nitrile groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the fluorine atoms are ortho, para-directing activators (due to resonance) while being deactivators (due to induction). The nitrile group is a meta-director. The position of bromination at C5 is sterically accessible and electronically favored. The use of a strong acid like sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.

A common and effective laboratory-scale synthesis uses N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid.[7]

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the ability to selectively modify its functional groups.

-

Pharmaceutical Synthesis: As a fluorinated building block, it is integral to the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The bromine atom is a key site for introducing molecular diversity, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug discovery.

-

Agrochemicals: The compound serves as a precursor for novel herbicides and pesticides.[1][2] The specific toxico-pharmacological properties conferred by the difluoro-bromo-benzonitrile scaffold are exploited to design effective crop protection agents.

-

Material Science: Its role extends to the design of advanced polymers and electronic materials, where its participation in cross-coupling reactions is valuable.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and expected outcomes.[7]

Materials:

-

2,4-Difluorobenzonitrile (1.0 mole equivalent)

-

N-Bromosuccinimide (NBS) (0.98 mole equivalent)

-

Sulfuric Acid (H₂SO₄), 80-99% w/w aqueous solution

-

Crushed ice

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (e.g., 13.90 g, 0.1 moles).

-

Solvent Addition: Carefully add 80% w/w aqueous H₂SO₄ (e.g., 120 ml) to the flask. Stir the mixture until the starting material is fully dissolved or suspended.

-

Brominating Agent Addition: Slowly add N-bromosuccinimide (e.g., 17.44 g, 0.098 moles) to the mixture in portions to control any initial exotherm.

-

Reaction Execution: Stir the reaction mass vigorously at ambient temperature (25 °C) for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will precipitate the crude product.

-

Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Drying: Dry the obtained solid product under vacuum to yield this compound. The expected yield is approximately 75% with a purity of over 94%.[7]

Safety and Handling

As a halogenated and reactive chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][9] Work should be conducted in a well-ventilated fume hood.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.[4][9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.

References

- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 1260879-25-1|this compound|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.p212121.com [store.p212121.com]

- 7. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Synthesis of 5-Bromo-2,4-difluorobenzonitrile

Abstract

5-Bromo-2,4-difluorobenzonitrile is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms, a nitrile group, and a bromine atom, makes it a versatile building block for constructing complex molecular architectures.[2][3] This guide provides an in-depth examination of a robust and scalable method for synthesizing this compound via the direct bromination of 2,4-difluorobenzonitrile. We will explore the underlying reaction principles, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important transformation.

Introduction: Strategic Importance of Fluorinated Benzylnitriles

Fluorinated organic compounds play an indispensable role in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for a range of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1] The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorinated benzonitrile core is a common motif in many biologically active agents.[3][4]

The synthesis route starting from the readily available 2,4-difluorobenzonitrile is favored for its efficiency and atom economy.[1][5] This guide focuses on the electrophilic aromatic substitution pathway, which offers a direct and high-yielding approach to the desired product.

Reaction Principle: Electrophilic Aromatic Substitution

The conversion of 2,4-difluorobenzonitrile to this compound is a classic example of electrophilic aromatic substitution. The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

-

Fluorine Atoms (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate at these positions.

-

Nitrile Group (-CN): The nitrile group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.

In the case of 2,4-difluorobenzonitrile, the positions on the ring are influenced as follows:

-

Position 3: ortho to C2-F and meta to C4-F and C1-CN.

-

Position 5: para to C2-F, ortho to C4-F, and meta to C1-CN.

-

Position 6: ortho to C1-CN and C2-F.

The reaction is performed in a strong acid, typically concentrated sulfuric acid, which protonates the nitrile group, further increasing its deactivating effect. The brominating agent, such as N-Bromosuccinimide (NBS), is activated by the acid to generate a potent electrophilic bromine species (Br+). Steric hindrance at position 6, being flanked by two substituents, makes it less accessible. Position 5 is the most electronically favored site for electrophilic attack, as it is para to one fluorine and ortho to the other, while remaining meta to the strongly deactivating cyano group. This regioselectivity leads to the desired 5-bromo isomer as the major product.

Experimental Protocol: Synthesis from 2,4-difluorobenzonitrile

This protocol is based on established and scalable laboratory procedures.[1] It describes the bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Difluorobenzonitrile | ≥98% | Commercially Available | Starting Material |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating Agent |

| Sulfuric Acid (H₂SO₄) | 98% w/w | Reagent Grade | Solvent and Catalyst |

| Crushed Ice / Deionized Water | - | Laboratory Supply | For quenching reaction |

| Round-bottom flask | - | Standard Glassware | Reaction vessel |

| Magnetic stirrer and stir bar | - | Standard Equipment | For agitation |

| Ice bath | - | Standard Equipment | For temperature control |

| Buchner funnel and filter flask | - | Standard Glassware | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,4-difluorobenzonitrile (13.90 g, 0.1 moles) and 98% w/w aqueous sulfuric acid (120 ml).[1] Stir the mixture at room temperature (approx. 25 °C) to ensure dissolution.

-

Addition of Brominating Agent: Carefully add N-Bromosuccinimide (17.44 g, 0.098 mole, ~0.98 eq) portion-wise to the stirred mixture.[1] Maintain the temperature around 25 °C; an ice bath can be used to control any exotherm.

-

Reaction: Stir the resulting reaction mass vigorously at 25 °C for 12 hours.[1] The reaction progress can be monitored by TLC or GC-MS if desired.

-

Quenching and Precipitation: After 12 hours, carefully pour the reaction mixture over a generous amount of crushed ice in a separate beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid and other water-soluble impurities.

-

Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The process typically yields around 17 g (75-78%) of this compound with a purity of >94%.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: Confirms the substitution pattern on the aromatic ring.

-

IR Spectroscopy: Shows characteristic peaks for the nitrile (-C≡N) and C-Br bonds.

-

GC-MS: Provides information on purity and confirms the molecular weight of the product.

A patent describing a similar procedure reports successful characterization using ¹H NMR and IR spectroscopy.[1]

Safety and Handling

Professional laboratory safety practices must be strictly adhered to during this synthesis.

-

Hazard Overview: this compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious skin and eye irritation and may cause respiratory irritation.[6]

-

Reagent Hazards:

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

N-Bromosuccinimide (NBS): An irritant and oxidizer. Avoid contact with skin and eyes.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

First Aid:

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The direct bromination of 2,4-difluorobenzonitrile is an effective and regioselective method for producing this compound, a valuable intermediate for the pharmaceutical and agrochemical sectors. The procedure, utilizing common reagents like NBS and sulfuric acid, is straightforward and scalable. By understanding the chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers and chemists can reliably synthesize this important building block for their discovery and development pipelines.

References

- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4-difluorobenzonitrile

Introduction: The Structural Significance of 5-Bromo-2,4-difluorobenzonitrile

This compound (CAS No. 1260879-25-1) is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the synthetically versatile bromine atom. This trifecta of functional groups makes it a valuable precursor for creating complex molecular architectures.

Accurate and unambiguous structural confirmation is paramount before this compound can be employed in synthetic workflows. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from these orthogonal techniques should converge to provide a comprehensive and confident structural elucidation. While specific spectra are often proprietary to commercial suppliers, this document outlines the theoretically predicted and empirically expected data based on established principles and analysis of analogous structures.[2][3][4]

Molecular Structure and Spectroscopic Workflow

The analysis of this compound involves a multi-technique approach to probe different aspects of its molecular structure.

References

Introduction: The Critical Role of Solubility in Synthesis and Development

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,4-difluorobenzonitrile in Common Organic Solvents

This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a halogenated aromatic ring and a nitrile group, presents a unique combination of polarity and reactivity. Understanding and predicting its solubility in various organic solvents is not merely a procedural step; it is a cornerstone for successful process development, enabling chemists to control reaction kinetics, optimize purification processes like crystallization, and ensure the formulation of stable, effective end-products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will move beyond simple data reporting to explore the underlying physicochemical principles, providing the causal logic behind solvent selection and experimental design.

Part 1: Theoretical Foundations of Solubility

A robust understanding of solubility begins with theory. By grasping the intermolecular forces at play, a scientist can make highly educated predictions, saving valuable time and resources.

The "Like Dissolves Like" Principle: A Polarity-Based Approach

The most fundamental guideline in solubility is the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] Polarity arises from the distribution of electron density within a molecule.

-

Polar Solvents (e.g., water, ethanol, acetone) have significant partial positive and partial negative charges, allowing them to effectively solvate polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) have a more even charge distribution and are effective at dissolving nonpolar solutes.

This compound possesses both polar (the nitrile group, C≡N, and the C-F and C-Br bonds) and nonpolar (the benzene ring) characteristics. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, but its solubility will be highest in solvents that can effectively interact with both its polar functional groups and its nonpolar aromatic core.

Hansen Solubility Parameters (HSP): A Quantitative Leap

For a more nuanced and quantitative prediction, we turn to Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular interactions.[4][5]

-

δD (Dispersion): Energy from London dispersion forces, related to molecular size and surface area.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation (as both a donor and acceptor).

Every chemical, including our solute and potential solvents, can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of the solute and the solvent, the higher the likelihood of solubility.[4] This distance, known as the Hansen distance (Ra), is calculated using the following formula:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

A "solubility sphere" can be determined for a given solute, defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[6]

Part 2: Physicochemical Properties and Solvent Selection

Before experimental work, it is essential to compile the known properties of the solute and the candidate solvents.

Table 1: Properties of this compound and Common Organic Solvents

| Compound Name | Formula | Mol. Wt. ( g/mol ) | Boiling Point (°C) | Polarity | Hansen Parameters (δD, δP, δH) |

| This compound | C₇H₂BrF₂N | 218.00[7] | 216.4 (Predicted)[1] | Moderately Polar | To be determined |

| Solvents | |||||

| n-Hexane | C₆H₁₄ | 86.18 | 69 | Nonpolar | (14.9, 0.0, 0.0)[8] |

| Toluene | C₇H₈ | 92.14 | 111 | Nonpolar | (18.0, 1.4, 2.0)[8] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | Polar Aprotic | (17.0, 7.3, 7.1)[8] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Polar Aprotic | (15.8, 5.3, 7.2)[8] |

| Acetone | C₃H₆O | 58.08 | 56 | Polar Aprotic | (15.5, 10.4, 7.0)[9] |

| Acetonitrile | C₂H₃N | 41.05 | 82 | Polar Aprotic | (15.3, 18.0, 6.1)[9] |

| 2-Propanol (IPA) | C₃H₈O | 60.10 | 82 | Polar Protic | (15.8, 6.1, 16.4)[8] |

| Ethanol | C₂H₆O | 46.07 | 78 | Polar Protic | (15.8, 8.8, 19.4)[8] |

| Methanol | CH₄O | 32.04 | 65 | Polar Protic | (14.7, 12.3, 22.3)[8] |

| Water | H₂O | 18.02 | 100 | Polar Protic | (15.5, 16.0, 42.3)[8] |

Note: Hansen Parameters are in MPa⁰.⁵

Based on the structure of this compound, we can predict that solvents with moderate polarity and some capacity for dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane, are likely to be effective. Highly nonpolar solvents like hexane may be poor, while highly polar protic solvents like water may also show limited solubility due to the energetic cost of disrupting their strong hydrogen-bonding networks.

Part 3: Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[10]

Standard Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that the solution reaches true equilibrium, which is critical for obtaining accurate and reproducible data.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a specific solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C) on an orbital shaker. Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[10] A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove all undissolved solids.

-

Quantification:

-

Gravimetric Method: Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solid solute.

-

Chromatographic/Spectroscopic Method: Dilute an accurately known volume of the filtered solution with a suitable solvent and analyze using a pre-calibrated instrument (e.g., HPLC) to determine the concentration. This is often the preferred method for higher accuracy.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Part 4: Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table 2: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| n-Hexane | Nonpolar Hydrocarbon | Low | Record experimental value here |

| Toluene | Aromatic Hydrocarbon | Medium | Record experimental value here |

| Dichloromethane | Chlorinated | High | Record experimental value here |

| Ethyl Acetate | Ester | High | Record experimental value here |

| Acetone | Ketone | High | Record experimental value here |

| Acetonitrile | Nitrile | Medium-High | Record experimental value here |

| 2-Propanol (IPA) | Alcohol (Protic) | Medium | Record experimental value here |

| Ethanol | Alcohol (Protic) | Low-Medium | Record experimental value here |

| Methanol | Alcohol (Protic) | Low-Medium | Record experimental value here |

| Water | Aqueous (Protic) | Very Low | Record experimental value here |

Interpretation: The experimental data should be analyzed in the context of the theoretical principles discussed earlier. For instance, high solubility in acetone and ethyl acetate would be expected due to their ability to engage in strong dipole-dipole interactions with the nitrile and fluoro-groups of the solute. Lower solubility in alcohols like ethanol and methanol, despite their polarity, can be attributed to the high energy required to break the solvent's own strong hydrogen-bonding network to accommodate the solute molecule. The very low solubility in hexane and water would confirm the "like dissolves like" principle, as these solvents represent the extremes of nonpolar and highly polar protic systems, respectively.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound and its isomers are classified as hazardous.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[13][14]

-

Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[11][13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.[11]

-

Always consult the most current Safety Data Sheet (SDS) for the specific compound and all solvents before beginning any experimental work.[11][13][14]

References

- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2,4-difluorobenzonitrile

This guide provides an in-depth analysis of the chemical properties and associated hazards of 5-Bromo-2,4-difluorobenzonitrile (CAS No. 1260879-25-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a detailed, scientifically grounded perspective on safe handling, storage, and emergency protocols. The causality behind experimental and safety choices is explained to ensure a culture of proactive safety and scientific integrity.

Section 1: Chemical and Physical Identity

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 1260879-25-1 | [1][3] |

| Molecular Formula | C₇H₂BrF₂N | [1][3][4] |

| Molecular Weight | 218.00 g/mol | [1][3][4] |

| Appearance | Off-white solid | [5] |

| Boiling Point | 216.4±35.0 °C (Predicted) | [1] |

| Density | 1.77±0.1 g/cm³ (Predicted) | [1] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[5][6]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[5]

The following diagram illustrates the GHS classification and the corresponding pictograms.

Caption: GHS Hazard Classification and Pictograms for this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the toxic and irritant nature of this compound, stringent adherence to safety protocols is paramount. The following workflow outlines the necessary steps for safe handling.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eye wash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing skin and eye contact.

-

Hand Protection: Wear protective gloves.[4][5] Given the lack of specific breakthrough time data for this compound, it is advisable to use nitrile gloves and to change them frequently, especially if contamination is suspected.

-

Eye Protection: Chemical safety glasses are mandatory.[5] A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a respirator with a particle filter (e.g., P95 or P1) is recommended.[4][7] In case of emergency, a self-contained breathing apparatus must be available.[5]

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give half a liter of water to drink immediately. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[4][5] The compound is light-sensitive and should be protected from light.[5]

-

Chemical Stability: The compound is stable under normal storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Section 6: Accidental Release and Disposal

In the event of a spill, follow these procedures to mitigate the risk of exposure and environmental contamination.

Spill Response

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the spill. For solid material, avoid creating dust.[5]

-

Clean-up: Clean-up should only be performed by qualified personnel wearing appropriate PPE.[5] Carefully sweep up the solid material and place it into a labeled, sealable container for disposal.[4]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

Disposal of this compound and its contaminated packaging must be handled as hazardous waste.[6] All disposal practices must comply with local, state, and federal regulations.[5] It is recommended to use a licensed professional waste disposal service.[4]

Section 7: Toxicological and Ecological Information

While this compound is classified as acutely toxic, there is a significant lack of comprehensive toxicological and ecological data in the public domain.[4][5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it must be handled with the assumption that it may have unknown long-term health effects and environmental impacts.

-

Carcinogenicity: There is no data available to classify this compound as a carcinogen.[4]

-

Ecotoxicity: No data is available on the ecotoxicity of this compound.[5] It should not be allowed to enter drains or waterways.[4][5]

Conclusion

This compound is a valuable chemical intermediate with significant acute toxicity and irritant properties. A thorough understanding of its hazards, coupled with strict adherence to safety protocols, is essential for its safe use in a research and development setting. The lack of comprehensive toxicological and ecological data necessitates a cautious approach, treating the compound as potentially having unknown long-term hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

The Emergence of a Key Fluorinated Intermediate: A Technical Guide to 5-Bromo-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-difluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic substitution pattern, featuring two activating fluorine atoms and a versatile bromine handle, makes it a highly valuable building block for the construction of elaborate molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and chemical significance of this compound, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved drug efficacy. Benzonitriles, in turn, are versatile precursors that can be readily converted into a variety of functional groups, including amines, tetrazoles, and carboxylic acids, which are prevalent in bioactive molecules.

This compound (Figure 1) sits at the crossroads of these two critical areas of chemical synthesis. Its discovery and development have been driven by the increasing demand for sophisticated, highly functionalized intermediates in the quest for novel therapeutics and crop protection agents.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds. Patent literature from the late 20th and early 21st centuries reveals its synthesis as a key intermediate for more complex molecules. The initial impetus for its preparation likely stemmed from the need to create substituted benzoic acids and other derivatives for screening in drug discovery and agrochemical research programs.

The development of robust methods for the synthesis of its precursor, 2,4-difluorobenzonitrile, was a critical antecedent. One patented method involves the palladium-catalyzed cyanation of 2,4-difluorobromobenzene.[2] This foundational work paved the way for subsequent functionalization of the aromatic ring, including the regioselective bromination to yield this compound.

Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for the preparation of this compound is through the electrophilic bromination of 2,4-difluorobenzonitrile.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative example based on methodologies described in the patent literature.[3]

-

Reaction Setup: To a flask equipped with a stirrer, add 2,4-difluorobenzonitrile (1.0 equivalent).

-

Solvent Addition: Carefully add concentrated sulfuric acid (e.g., 80% w/w aqueous H2SO4) to the flask.[3]

-

Reagent Addition: While maintaining a controlled temperature, slowly add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.[3]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 12 hours) to ensure complete conversion.[3]

-

Workup: Pour the reaction mass over crushed ice. The solid product will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The fluorine atoms are activating groups and ortho-, para-directing. However, the position para to the fluorine at C2 and ortho to the fluorine at C4 (the C5 position) is sterically accessible and electronically favorable for bromination. The strong acid serves to protonate the nitrile group, further deactivating the ring towards electrophilic attack and controlling the regioselectivity.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorobenzonitrile | [3] |

| Brominating Agent | N-Bromosuccinimide | [3] |

| Solvent | 80% w/w aqueous H2SO4 | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | 25 °C | [3] |

| Yield | ~75% | [3] |

| Purity | ~94% | [3] |

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

The Versatile Bromine Handle

The bromine atom is a key functional group for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions allow for the attachment of a wide range of aryl, heteroaryl, alkyl, and amino substituents, making it a valuable precursor for creating libraries of compounds for high-throughput screening.

The Reactive Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other important moieties:

-

Hydrolysis: Conversion to a carboxylic acid (5-bromo-2,4-difluorobenzoic acid), a valuable intermediate in its own right.[1]

-

Reduction: Reduction to a primary amine (aminomethyl group).

-

Cycloaddition: Reaction with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

A Gateway to Complex Molecules

The combination of these reactive sites makes this compound a powerful starting material for the synthesis of a wide array of complex molecules. While its direct application in the synthesis of a specific, named commercial product is not always explicitly detailed in the public domain, its structural motifs are found in various classes of bioactive compounds, including:

-

Kinase Inhibitors: The substituted phenyl ring is a common scaffold in many kinase inhibitors used in oncology.[4]

-

Herbicides and Pesticides: The unique electronic properties of the fluorinated and brominated aromatic ring can be exploited to design new agrochemicals with improved efficacy and selectivity.[1]

Figure 2: Synthetic Utility of this compound

Caption: A workflow diagram illustrating the diverse synthetic transformations possible with this compound.

Conclusion

This compound stands as a testament to the enabling power of fluorinated intermediates in modern chemical synthesis. While its formal "discovery" may be embedded within the broader history of applied chemistry, its value is unequivocally demonstrated through its utility in constructing complex and potentially bioactive molecules. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and potential applications provides a powerful tool for the design and execution of innovative synthetic strategies. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place as a cornerstone of contemporary organic synthesis.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 5-Bromo-2,4-difluorobenzonitrile

Abstract: 5-Bromo-2,4-difluorobenzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The strategic placement of two fluorine atoms, a bromine atom, and a nitrile group on the benzene ring imparts a unique electronic landscape that dictates its reactivity and utility. This guide provides an in-depth analysis of the electronic effects at play within this molecule, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore the nuanced interplay of inductive and resonance effects, their impact on the molecule's chemical properties, and the practical implications for its application in synthesis.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

Fluorine has emerged as a critical element in modern medicinal chemistry and materials science.[4][5] Its introduction into organic molecules can profoundly alter their physicochemical and biological properties.[6] This is primarily due to fluorine's unique characteristics:

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[6][7]

-

Small van der Waals Radius: Its size is comparable to a hydrogen atom, allowing for isosteric replacement without significant steric hindrance.[6]

-

Strong Carbon-Fluorine Bond: The C-F bond is exceptionally stable, often enhancing metabolic stability in drug candidates.[6]

In aromatic systems, the electronic effects of fluorine are a delicate balance of strong inductive withdrawal (-I effect) and a weaker, yet significant, resonance donation (+R or +M effect) from its lone pairs into the π-system.[8][9] This duality allows for fine-tuning of a molecule's reactivity, acidity, basicity, and binding interactions.[5]

The strategic incorporation of fluorine can lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and increased metabolic stability, making fluorinated compounds highly valuable in drug discovery.[10][11]

Deconstructing the Electronic Landscape of this compound

The electronic properties of this compound are a composite of the effects of its four substituents. To understand the molecule's overall character, we must analyze the contribution of each group.

The Dueling Nature of Fluorine's Electronic Influence

As mentioned, fluorine exhibits both inductive and resonance effects. The powerful inductive effect (-I) arises from fluorine's high electronegativity, which polarizes the C-F sigma bond, withdrawing electron density from the aromatic ring.[12] This effect is distance-dependent, weakening with an increasing number of bonds.[12]

Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+R) , donating electron density into the π-system of the benzene ring.[9] This effect is most pronounced at the ortho and para positions relative to the fluorine atom. While the inductive effect of halogens is generally stronger than their resonance effect, the latter still plays a crucial role in directing reactivity.[8][13]

Positional Effects of the Fluorine Atoms

In this compound, the two fluorine atoms at positions 2 and 4 exert a concerted influence on the ring's electron density.

-

The F at C2 (ortho to CN): This fluorine atom strongly withdraws electron density from the ring via the inductive effect. Its resonance effect donates electron density primarily to C1, C3, and C5.

-

The F at C4 (para to CN): This fluorine also exerts a strong inductive pull. Its resonance effect donates electron density to C3 and C5.

The cumulative effect of these two fluorine atoms is a significant overall deactivation of the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of nucleophilic aromatic substitution reactions.

The Influence of the Cyano and Bromo Groups

-

Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). It deactivates the ring, particularly at the ortho and para positions.

-

Bromo Group (-Br): Like fluorine, bromine is an electron-withdrawing group via induction (-I) and an electron-donating group via resonance (+R). However, its inductive effect is weaker, and its resonance effect is less effective than fluorine's due to poorer orbital overlap between the larger bromine 4p orbitals and the carbon 2p orbitals of the ring.

The interplay of these substituent effects creates a complex electronic map that governs the molecule's reactivity and spectroscopic properties.

Visualizing the Electronic Effects

The following diagram illustrates the primary inductive and resonance effects of the fluorine and cyano groups in this compound.

Caption: Inductive and resonance effects in this compound.

Impact on Chemical Reactivity and Synthetic Applications

The electronic landscape of this compound makes it a versatile intermediate for further chemical transformations.[14]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the two fluorine atoms and the cyano group makes the aromatic ring susceptible to nucleophilic attack. The fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly the one at the C4 position, which is para to the strongly activating cyano group. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.

C-C Bond Activation

Recent studies have shown that fluoro substituents can influence the C-C bond activation of aromatic nitriles.[15][16] The presence of ortho-fluorine atoms, in particular, has been found to stabilize the products of C-CN bond activation by transition metal complexes.[16] This opens up novel synthetic pathways for the derivatization of fluorinated benzonitriles.

Spectroscopic Characterization

The electronic environment of this compound is reflected in its spectroscopic data, particularly its 19F NMR spectrum.

19F NMR Spectroscopy

19F NMR is a powerful tool for the characterization of fluorinated organic molecules.[17][18] The chemical shifts of the fluorine atoms in this compound are sensitive to their local electronic environment. The presence of other electron-withdrawing or -donating groups will influence the shielding of the fluorine nuclei, leading to characteristic shifts. Computational methods are increasingly used to predict 19F NMR chemical shifts, aiding in structural elucidation.[19][20]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 218.00 g/mol | [21] |

| XLogP3 | 2.5 | [21] |

| Boiling Point | 216.4±35.0 °C | [2] |

| Density | 1.77±0.1 g/cm3 | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the bromination of 2,4-difluorobenzonitrile.[1]

Protocol:

-

To a mixture of 2,4-difluorobenzonitrile (0.1 moles) and 80% w/w aqueous H2SO4 (120 ml) in a flask, add a brominating agent (e.g., N-bromosuccinimide).[1]

-

Stir the reaction mass at 25 °C for 12 hours.[1]

-

Pour the initial resultant mixture over crushed ice.[1]

-

Filter the resultant mass to obtain this compound.[1]

Rationale: The use of sulfuric acid as a solvent and catalyst facilitates the electrophilic aromatic substitution reaction. The electron-donating resonance effect of the fluorine atoms directs the incoming electrophile (bromonium ion) to the ortho and para positions. The C5 position is sterically accessible and electronically favorable for bromination.

Spectroscopic Analysis Workflow

A combination of NMR techniques is essential for the unambiguous structural confirmation of this compound and its derivatives.

Caption: Workflow for the synthesis and spectroscopic confirmation.

Conclusion

The electronic effects of the fluorine atoms in this compound are a testament to the nuanced and powerful role of fluorine in modern organic chemistry. The interplay of strong inductive withdrawal and modest resonance donation creates a molecule with a unique reactivity profile, making it a valuable building block in the synthesis of complex, high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of these electronic principles is paramount for any scientist working with this and related fluorinated aromatic systems.

References

- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]

- 2. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. inhancetechnologies.com [inhancetechnologies.com]

- 12. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 13. Khan Academy [khanacademy.org]

- 14. sparrow-chemical.com [sparrow-chemical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Suzuki Coupling Reaction of 5-Bromo-2,4-difluorobenzonitrile: A Gateway to Novel Biaryl Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide to the Suzuki coupling of 5-bromo-2,4-difluorobenzonitrile with various boronic acids and their derivatives. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and discuss the critical role of reaction parameters. Furthermore, we highlight the significance of the resulting 2,4-difluoro-5-cyanobiphenyl scaffolds in the landscape of medicinal chemistry and materials science.

Introduction: The Power of Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has revolutionized the synthesis of biaryl and substituted aromatic compounds.[2] This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2][3] Its widespread adoption in both academic and industrial settings stems from the mild reaction conditions, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing reagents.[1]

This compound is a particularly valuable building block. The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aryl bromide towards oxidative addition, the often rate-determining step in the catalytic cycle.[4] This enhanced reactivity allows for efficient coupling under relatively mild conditions. The resulting 2,4-difluoro-5-cyanobiphenyl core is a privileged scaffold found in numerous biologically active molecules and advanced materials.[5][6] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.[7]

This guide is designed to provide researchers with a reliable and well-characterized protocol for the Suzuki coupling of this compound, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing groups on the aromatic ring facilitate this step.[4]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (or boronate ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst system. A common catalyst system is generated in situ from palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.04-0.20 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-difluoro-5-cyanobiphenyl product.

Representative Data and Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. Below is a table summarizing representative conditions for the Suzuki coupling of this compound.

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 8 | 88 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | 90 |

Note: The data in this table is illustrative and may vary based on the specific experimental setup and purity of reagents.

The Catalytic Cycle in Detail

The following diagram illustrates the key intermediates in the palladium-catalyzed Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki coupling reaction.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., biaryl phosphine ligands like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄).[12][13] Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.

-

Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by the slow addition of the boronic acid or by using a boronate ester instead.

-

Debromination of the Starting Material: This side reaction can occur, particularly at higher temperatures or with prolonged reaction times. Using milder conditions or a more efficient catalyst can help to suppress this pathway.

-

Difficult Purification: If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of celite or silica gel before concentration can be beneficial.

Safety Precautions

-

Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Reactions under pressure or at high temperatures should be performed behind a blast shield.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Discovery and Materials Science

The 2,4-difluoro-5-cyanobiphenyl scaffold synthesized through this protocol is a key intermediate in the development of a wide range of functional molecules.

-

Medicinal Chemistry: This structural motif is present in numerous compounds with diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[14][15] The specific substitution pattern can be fine-tuned to optimize potency and selectivity for a given biological target.

-

Materials Science: Biphenyl derivatives are widely used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[6] The introduction of fluorine and nitrile groups can significantly influence the electronic and physical properties of these materials.

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanobacteria: potential candidates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-difluorobenzonitrile